5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
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Overview
Description
5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol is an organic compound with a complex structure that includes both phenolic and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol can be achieved through several methods. One common approach involves the reaction of 5-ethoxy-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This oxime is then subjected to a dehydration reaction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-ethoxy-2-hydroxybenz
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C10H13NO3/c1-3-14-8-4-5-9(7(2)11-13)10(12)6-8/h4-6,12-13H,3H2,1-2H3/b11-7+ |
InChI Key |
YGBXNBSYLUTJOD-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=N/O)/C)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=NO)C)O |
Origin of Product |
United States |
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